molecular formula C8H8ClNO2 B1380597 5-Amino-2-chloro-4-methylbenzoic acid CAS No. 1379183-04-6

5-Amino-2-chloro-4-methylbenzoic acid

Cat. No.: B1380597
CAS No.: 1379183-04-6
M. Wt: 185.61 g/mol
InChI Key: ZBWZWHVSMZSRTQ-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2 . It is a derivative of benzoic acid and is also known as 4-Chloro-2-methylanthranilic acid or NSC 27118. It is a white crystalline solid that is soluble in water, methanol, and ethanol .


Synthesis Analysis

The synthesis of 2-Amino-5-chloro-3-methylbenzoic acid starts from 2-Amino-3-methylbenzoic acid. The process involves dissolving benzoic acid in an organic solvent, then adding chloromethane or chloroacetic acid along with an acid catalyst, such as sulfuric acid or cupric chloride .


Molecular Structure Analysis

The molecular weight of this compound is 185.61 . The InChI code is 1S/C8H8ClNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) and the InChI key is ZBWZWHVSMZSRTQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound (ACMBA) is a versatile chemical compound with immense potential in scientific research. Its applications range from pharmaceuticals to organic synthesis, making it a valuable tool in various experiments and studies.


Physical and Chemical Properties Analysis

This compound is a white crystalline solid . It has a molecular weight of 185.61 g/mol . The compound is soluble in water, methanol, and ethanol .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chloranthraniliprole : 5-Amino-2-chloro-4-methylbenzoic acid plays a role in the synthesis of Chloranthraniliprole, a chemical used in agriculture. The synthesis process involves multiple steps, including hydrogenation, chlorination, and reaction with other chemicals to produce Chloranthraniliprole with high purity (Zheng Jian-hong, 2012).

Antibiotic Biosynthesis

  • Chlorinated Analogues for Antibiotic Biosynthesis : The compound is used in the preparation of chlorinated derivatives of 3-amino-5-hydroxybenzoic acid, which are essential for studying the biosynthesis and synthesis of several classes of antibiotics (A. Becker, 1984).

Supramolecular Chemistry

  • Hydrogen Bonded Supramolecular Association : this compound is involved in forming molecular salts through proton transfer and hydrogen bonding, contributing to the development of supramolecular structures in organic chemistry (N. C. Khalib et al., 2014).

Pharmaceutical Research

  • Synthesis of Anti-Tumor Agents : The compound is utilized in synthesizing a series of 3-amidebenzamide derivatives with potential anti-tumor activity. These compounds are tested for their effectiveness against various cancer cell lines (B. Li, 2014).

Chemical Synthesis

  • Key Intermediate in Chemical Synthesis : It serves as a critical intermediate in various chemical synthesis processes, demonstrating its versatility in creating diverse chemical compounds for different applications (Cao Sheng-li, 2004).

Cocrystal Formation

  • Formation of Cocrystals : Research shows its use in forming cocrystals with other compounds, which is significant in crystallography and material science (K. Thanigaimani et al., 2015).

Safety and Hazards

The compound is classified under GHS07 and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

5-Amino-2-methylbenzoic Acid is used as a reagent in the synthesis of several organic compounds including dihydroxylphenyl amides which are Hsp90 inhibitors . It is also used in the synthesis of a series of 2,5-diaminopyrimidine inhibitors of Bruton’s tyrosine kinase with potential for use in cancer drug development . This suggests that the compound could have significant future applications in the development of new drugs and therapies.

Relevant Papers

The solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in ten pure solvents and three groups of binary mixed solvents at T = 278.15–323.15 K has been studied . This research could provide valuable data for further studies and applications of this compound.

Biochemical Analysis

Biochemical Properties

5-Amino-2-chloro-4-methylbenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as tyrosine kinases and heat shock protein 90 (Hsp90). The interaction with tyrosine kinases can lead to the inhibition of these enzymes, which are crucial in cell signaling pathways. Additionally, the interaction with heat shock protein 90 can inhibit its function, potentially leading to the destabilization of client proteins that rely on heat shock protein 90 for proper folding and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of tyrosine kinases by this compound can disrupt cell signaling pathways that are essential for cell proliferation and survival. Furthermore, the inhibition of heat shock protein 90 can lead to the degradation of client proteins, affecting cellular homeostasis and potentially inducing apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of tyrosine kinases, preventing their phosphorylation activity and thereby inhibiting downstream signaling pathways. Additionally, this compound binds to heat shock protein 90, inhibiting its chaperone activity and leading to the degradation of client proteins. These interactions result in significant changes in cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The enzymes involved in these pathways include cytochrome P450 oxidases and transferases. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters and can bind to plasma proteins, affecting its bioavailability and distribution. The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the cytoplasm and nucleus, where it can interact with target enzymes and proteins. The subcellular distribution of this compound can affect its efficacy and specificity in modulating cellular processes .

Properties

IUPAC Name

5-amino-2-chloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZWHVSMZSRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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